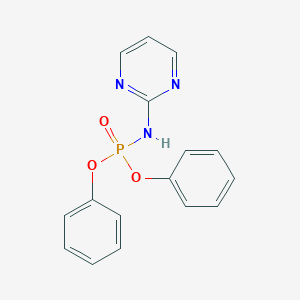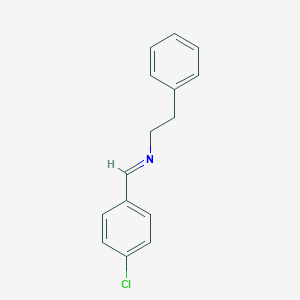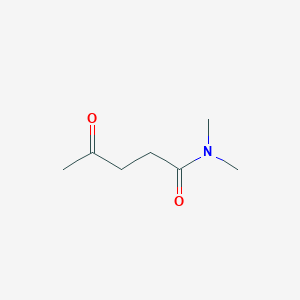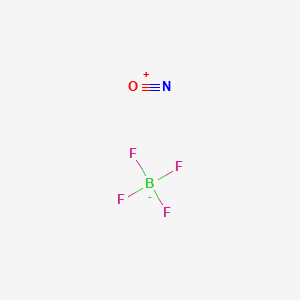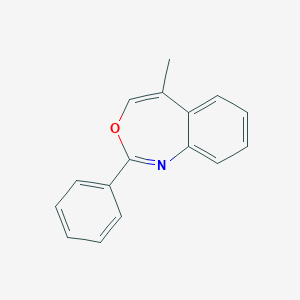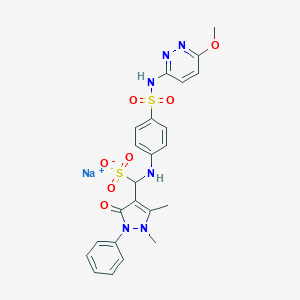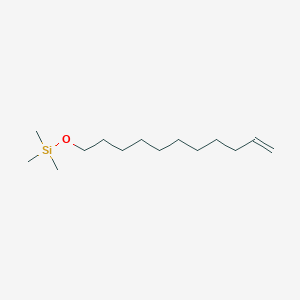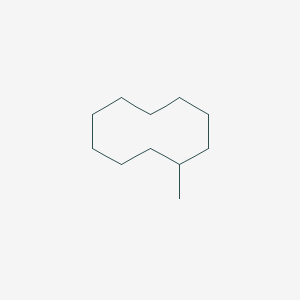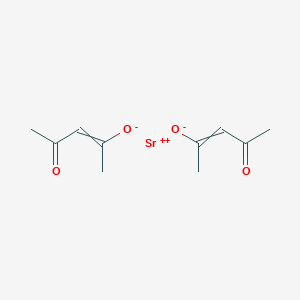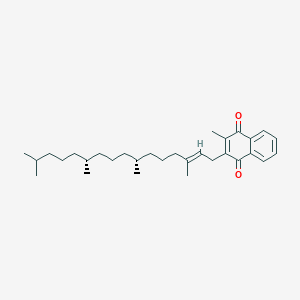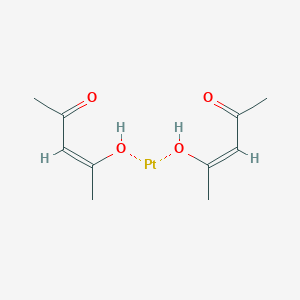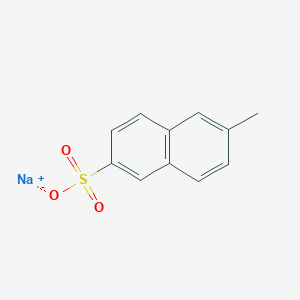
Sodium menasylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium menasylate is an organic compound with the molecular formula C11H9NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.
化学反应分析
Types of Reactions
Sodium menasylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.
Reduction: Reduction reactions typically produce sulfonate salts.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学研究应用
Sodium menasylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.
作用机制
The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.
相似化合物的比较
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Similar in structure but with a hydroxyl group instead of a methyl group.
2-Naphthalenesulfonic acid sodium salt: Lacks the methyl group present in Sodium menasylate.
2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt: A polymeric form with different properties and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific industrial and research applications.
属性
CAS 编号 |
13035-04-6 |
|---|---|
分子式 |
C11H9NaO3S |
分子量 |
244.24 g/mol |
IUPAC 名称 |
sodium;6-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI 键 |
WCUGDZILGGPIEZ-UHFFFAOYSA-M |
手性 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
| 13035-04-6 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



